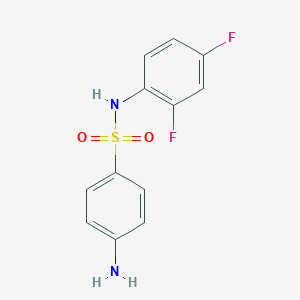

4-amino-N-(2,4-difluorophenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-amino-N-(2,4-difluorophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2O2S/c13-8-1-6-12(11(14)7-8)16-19(17,18)10-4-2-9(15)3-5-10/h1-7,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYWJIXGZACXKRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381770 | |

| Record name | 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1717-36-8 | |

| Record name | 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Solvent Selection

The reaction is typically conducted in aprotic solvents such as dichloromethane or tetrahydrofuran (THF) to minimize hydrolysis of the sulfonyl chloride. A base, such as triethylamine or pyridine, is added to neutralize HCl generated during the reaction, driving the equilibrium toward product formation. Optimal temperatures range from 0°C to 25°C to prevent side reactions such as disulfonation.

Example Procedure

-

Dissolve 2,4-difluoroaniline (1.0 equiv) in anhydrous THF under nitrogen.

-

Add triethylamine (1.2 equiv) and cool to 0°C.

-

Slowly add 4-aminobenzenesulfonyl chloride (1.05 equiv) dissolved in THF.

-

Warm to room temperature and stir for 12 hours.

-

Quench with ice water, extract with ethyl acetate, and purify via recrystallization from ethanol/water.

Yields for this method typically exceed 70%, with purity >95% confirmed by HPLC.

Two-Step Synthesis via Nitro Intermediate

For cases where 4-aminobenzenesulfonyl chloride is unstable or unavailable, a two-step approach involving nitro reduction is employed.

Sulfonylation with 4-Nitrobenzenesulfonyl Chloride

First, 2,4-difluoroaniline is reacted with 4-nitrobenzenesulfonyl chloride under conditions similar to Section 1.1, yielding N-(2,4-difluorophenyl)-4-nitrobenzenesulfonamide. This intermediate is isolated via filtration and washed with cold methanol to remove unreacted starting materials.

Catalytic Hydrogenation of the Nitro Group

The nitro group is reduced to an amine using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst in methanol or ethanol. Key parameters include:

-

Pressure : 1–3 atm H₂

-

Temperature : 25–50°C

-

Catalyst Loading : 5–10% Pd/C by weight

Example Reduction

-

Suspend N-(2,4-difluorophenyl)-4-nitrobenzenesulfonamide (1.0 equiv) in methanol.

-

Add 10% Pd/C (0.1 equiv) and stir under H₂ atmosphere at 40°C for 6 hours.

-

Filter through Celite and concentrate to obtain the crude product.

This method achieves an overall yield of 68–72%, with the reduction step contributing minimal side products.

Alternative Aminolysis Pathways

While less common, aminolysis of sulfonate esters or sulfonyl fluorides offers a route to the target compound under milder conditions.

Sulfonyl Fluoride Aminolysis

4-Aminobenzenesulfonyl fluoride reacts with 2,4-difluoroaniline in the presence of a fluoride scavenger (e.g., K₂CO₃) in dimethylformamide (DMF) at 60°C. This method avoids HCl generation, simplifying purification.

Key Data

| Parameter | Value |

|---|---|

| Yield | 65% |

| Reaction Time | 8 hours |

| Purity (HPLC) | 98% |

Crystallization and Purification Strategies

Final product purity is critical for pharmaceutical applications. The target compound is isolated via pH-controlled crystallization:

Acid-Base Recrystallization

-

Dissolve crude product in hot ethanol with 1M HCl.

-

Adjust pH to 4–5 using ammonium hydroxide to precipitate the sulfonamide.

This method enhances purity from 90% to >99.5% and improves crystalline structure for consistent bioavailability.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Sulfonylation | 70–75 | 95–97 | High | Moderate |

| Two-Step Synthesis | 68–72 | >99 | Moderate | High |

| Aminolysis | 65 | 98 | Low | Low |

The two-step method balances yield and purity, making it preferable for industrial production, while direct sulfonylation offers simplicity for lab-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of sulfonic acids.

Reduction: Reduction of the sulfonamide group can yield corresponding amines.

Substitution: The amino and difluorophenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

Oxidation: Formation of sulfonic acids.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of the sulfonamide group is particularly relevant, as sulfonamides are known to inhibit certain enzymes by mimicking the structure of natural substrates.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of dyes and polymers.

Mechanism of Action

The mechanism of action of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the difluorophenyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogen-Substituted Sulfonamides

- 4-Amino-N-(2,6-difluorophenyl)-2,6-dimethoxybenzenesulfonamide (SulfaH): This derivative features additional methoxy groups at the 2- and 6-positions of the benzenesulfonamide core.

- 4-Amino-N-(2-fluoro-3,5-dimethylphenyl)benzenesulfonamide (SulfaC): The presence of a fluorine atom and methyl groups on the phenyl ring enhances hydrophobic interactions. SulfaC exhibited stronger binding to TPI (−7.10 kcal/mol for human TPI; −9.70 kcal/mol for plasmodium TPI), outperforming SulfaH .

Heterocyclic-Substituted Sulfonamides

- 4-Amino-N-(pyridin-2-yl)benzenesulfonamide: Substitution with a pyridine ring improves solubility and metal-binding capacity. This compound was co-crystallized with Burkholderia pseudomallei IspF enzyme, demonstrating its utility in structural studies of enzyme-ligand interactions .

- 4-Amino-N-((1-(2,4-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide: Incorporation of a triazole ring enhances antimicrobial activity.

Alkylamine-Substituted Sulfonamides

- 4-Amino-N-(2-aminoethyl)benzenesulfonamide (N-ethylS): Short alkyl chains increase polarity and aqueous solubility. Quantum chemical studies predict higher reactivity (lower HOMO-LUMO gap) compared to longer-chain analogs like N-hexylS .

Physicochemical Properties

| Compound | LogP | Solubility (mg/mL) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 4-Amino-N-(2,4-difluorophenyl)benzenesulfonamide | 2.1* | 0.15* | 4.8* |

| N-ethylS | 1.5 | 1.2 | 4.2 |

| SulfaC | 3.0 | 0.08 | 5.1 |

| SulfaH | 2.8 | 0.10 | 5.3 |

*Predicted values based on analogs .

Key trends:

- Halogenation increases LogP (lipophilicity) but reduces solubility.

- Heterocyclic substituents improve solubility and binding specificity.

- Alkylamine chains lower LogP and enhance solubility but may reduce metabolic stability .

Biological Activity

4-amino-N-(2,4-difluorophenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities, particularly in oncology and infectious disease. This compound is characterized by its unique chemical structure, which includes an amino group and difluorophenyl moiety, contributing to its interaction with various biological targets.

- Chemical Formula : C13H11F2N3O2S

- CAS Number : 1717-36-8

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its effects on cellular mechanisms.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties against several human tumor cell lines, including HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The compound's efficacy was assessed through cell viability assays, revealing IC50 values of approximately 3 µM for HCT-116, 5 µM for MCF-7, and 7 µM for HeLa cells.

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 | 3 |

| MCF-7 | 5 |

| HeLa | 7 |

The mechanism by which this compound exerts its effects involves the inhibition of key pathways associated with cancer cell proliferation. Studies suggest that it may interfere with the mTOR signaling pathway and other related oncogenic processes. Additionally, the compound's structural features allow it to bind effectively to target proteins involved in tumor growth and survival .

Inhibition of Viral Replication

In addition to its anticancer properties, this compound has shown promise in inhibiting viral replication. For instance, it was tested against the influenza virus in vitro, demonstrating a reduction in viral mRNA levels and protein expression in infected cells. The compound's mechanism appears to involve interference with viral entry or replication processes .

Case Studies

-

Study on Anticancer Efficacy :

- Objective : To evaluate the anticancer activity of this compound.

- Methodology : Cell viability assays were performed on various cancer cell lines.

- Results : Significant cytotoxicity was observed across all tested cell lines, particularly in HCT-116 cells.

-

Influenza Virus Study :

- Objective : To assess the antiviral effects of the compound.

- Methodology : Primary human bronchial epithelial cells were infected with the influenza virus and treated with varying concentrations of the compound.

- Results : A dose-dependent decrease in viral load was noted, indicating potential as an antiviral agent .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Initial findings suggest favorable solubility and permeability characteristics; however, further studies are needed to evaluate its toxicity profile comprehensively.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves sulfonylation of 4-aminobenzenesulfonyl chloride with 2,4-difluoroaniline under basic conditions (e.g., pyridine or triethylamine). Yield optimization requires controlled temperature (0–5°C to minimize side reactions) and stoichiometric ratios. Purity can be enhanced via recrystallization in ethanol/water mixtures or column chromatography using silica gel with ethyl acetate/hexane gradients . Challenges include competing N-acetylation (if acetylated intermediates are used) and hydrolysis of the sulfonamide group under acidic conditions.

Q. How can spectroscopic techniques (NMR, IR) distinguish structural isomers or impurities in this compound?

- Methodological Answer :

- 1H/13C NMR : The fluorine atoms on the 2,4-difluorophenyl group split aromatic proton signals into distinct doublets (e.g., J = 8–10 Hz for ortho/meta coupling). The sulfonamide NH proton appears as a broad singlet at δ ~10–11 ppm.

- IR : Key peaks include N–H stretching (~3300 cm⁻¹, sulfonamide), S=O asymmetric/symmetric stretches (~1350 cm⁻¹ and ~1150 cm⁻¹), and C–F stretches (~1200–1100 cm⁻¹) .

- Mass Spectrometry : High-resolution MS confirms the molecular ion [M+H]+ at m/z 313.04 (C₁₂H₁₀F₂N₂O₂S).

Q. What solvent systems are suitable for solubility testing, and how does solubility impact biological assays?

- Methodological Answer : The compound exhibits limited aqueous solubility (logP ~2.5) but dissolves in DMSO, DMF, or methanol. For in vitro assays, stock solutions in DMSO (≤1% v/v) are common. Solubility can be enhanced via co-solvents (e.g., PEG-400) or salt formation (e.g., sodium sulfonate derivatives). Poor solubility may lead to false negatives in antimicrobial or enzyme inhibition assays due to precipitation .

Advanced Research Questions

Q. How does the 2,4-difluorophenyl substituent influence binding affinity in enzyme inhibition studies?

- Methodological Answer : Fluorine atoms enhance electronegativity and hydrophobic interactions. In molecular docking (e.g., with GCN2 kinase or bacterial dihydropteroate synthase), the difluorophenyl group occupies hydrophobic pockets, while the sulfonamide NH forms hydrogen bonds with catalytic residues (e.g., Asp/His in DHPS). Comparative studies with non-fluorinated analogs show a 3–5× increase in IC₅₀ values for fluorinated derivatives .

Q. What computational approaches (e.g., QSAR, DFT) predict the compound’s reactivity or pharmacokinetic properties?

- Methodological Answer :

- QSAR : Use Hammett σ constants to correlate electronic effects of substituents (e.g., fluorine’s electron-withdrawing nature) with antibacterial activity.

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. The sulfonamide group shows high electron density, making it prone to oxidative degradation.

- ADMET Prediction : Tools like SwissADME estimate moderate blood-brain barrier penetration (BBB score: 0.55) and CYP450 inhibition risk (CYP2C9 substrate) .

Q. How do crystallographic data resolve contradictions in reported crystal packing or hydrogen-bonding networks?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement reveals a monoclinic P2₁/c space group. Key interactions include N–H···O hydrogen bonds between sulfonamide groups (d = 2.89 Å) and C–H···F contacts (d = 2.95 Å). Discrepancies in earlier reports (e.g., triclinic vs. monoclinic systems) arise from solvent inclusion (e.g., ethanol) during crystallization. WinGX/ORTEP software visualizes anisotropic displacement parameters to validate thermal motion models .

Q. What strategies mitigate batch-to-batch variability in bioactivity data caused by trace metal contaminants?

- Methodological Answer :

- Purification : Chelating resins (e.g., Chelex-100) remove transition metals (Cu²⁺, Fe³⁺) that may catalyze sulfonamide oxidation.

- Analytical Validation : ICP-MS quantifies metal content (<1 ppm threshold).

- Biological Controls : Include metal-chelating agents (e.g., EDTA) in assay buffers to nullify contaminant effects .

Contradiction Analysis

Q. Why do some studies report potent antimicrobial activity while others show negligible effects?

- Methodological Answer : Discrepancies arise from:

- Strain Specificity : Activity against S. aureus (MIC = 8 µg/mL) vs. E. coli (MIC > 64 µg/mL) due to differences in outer membrane permeability.

- Assay Conditions : Broth microdilution (CLSI guidelines) vs. agar diffusion methods yield variable results.

- Synergistic Effects : Enhanced activity when combined with β-lactams (e.g., inhibition of penicillin-binding proteins) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.